But-3-yn-1-yl 4-chlorobenzenesulfonate

Description

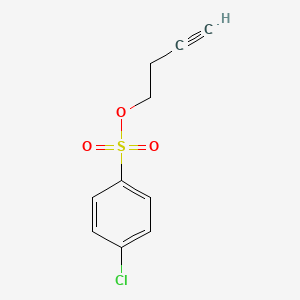

But-3-yn-1-yl 4-chlorobenzenesulfonate is an organosulfur compound comprising a but-3-yn-1-yl group esterified to a 4-chlorobenzenesulfonate moiety. Its molecular formula is C₁₀H₉ClO₃S, with a molecular weight of 244.7 g/mol. The compound features a terminal alkyne group (C≡CH) and a sulfonate ester linkage, with the chlorine substituent on the benzene ring imparting electron-withdrawing effects. This structure renders the compound reactive in nucleophilic substitution or elimination reactions, particularly in synthetic organic chemistry and pharmaceutical intermediate applications.

The chlorine atom at the para position on the aromatic ring significantly influences the compound’s electronic properties, enhancing the sulfonate group’s electrophilicity compared to non-halogenated analogs. Crystallographic studies using software like SHELXL and WinGX (commonly employed for small-molecule refinement and visualization ) would confirm its stereochemical configuration and anisotropic displacement parameters, ensuring structural validation .

Properties

IUPAC Name |

but-3-ynyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c1-2-3-8-14-15(12,13)10-6-4-9(11)5-7-10/h1,4-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMYISRJWSFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650010 | |

| Record name | But-3-yn-1-yl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877171-15-8 | |

| Record name | But-3-yn-1-yl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

One significant application of But-3-yn-1-yl 4-chlorobenzenesulfonate is in the development of anticancer agents. Its structure allows for modifications that enhance the bioavailability and efficacy of therapeutic compounds. For instance, studies have shown that derivatives of aryl sulfonates can exhibit potent cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Drug Delivery Systems:

The compound has been utilized in formulating drug delivery systems (DDS), particularly in nanoparticle formulations. By incorporating this compound into lipid-based nanoparticles, researchers have improved the solubility and stability of hydrophobic drugs, facilitating targeted delivery to tumor sites while minimizing systemic toxicity .

Materials Science

Synthesis of Functional Polymers:

In materials science, this compound serves as a building block for synthesizing functional polymers. These polymers can be tailored for specific applications such as sensors, membranes, or coatings that require enhanced mechanical properties or chemical resistance. The incorporation of sulfonate groups enhances the ionic conductivity of these materials, making them suitable for applications in fuel cells and batteries .

Nanocomposite Development:

The compound has also been explored in the creation of nanocomposites, where it acts as a coupling agent between organic and inorganic phases. This application is particularly relevant in the development of nanostructured materials with improved thermal stability and mechanical strength .

Nanotechnology

Nano-Theranostics:

this compound has been investigated for its role in nano-theranostics—therapeutic agents that combine diagnostics and treatment capabilities. For example, its integration into nanoparticle formulations has shown promise in enhancing the imaging contrast in cancer diagnostics while simultaneously delivering therapeutic agents directly to cancer cells .

Crosslinking Agents:

In the context of nanoparticle synthesis, this compound can function as a crosslinking agent that stabilizes nanoparticles during fabrication processes. This stabilization is crucial for maintaining the integrity and functionality of nanoparticles under physiological conditions, thereby improving their performance in drug delivery applications .

Case Studies

Mechanism of Action

The mechanism by which But-3-yn-1-yl 4-chlorobenzenesulfonate exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Research Findings and Data Gaps

Theoretical predictions based on substituent effects and software-validated crystallography (e.g., SHELX ) provide foundational insights, but experimental data on reaction kinetics, solubility, and biological activity remain sparse.

Biological Activity

But-3-yn-1-yl 4-chlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butynyl group attached to a chlorobenzenesulfonate moiety. Its structure can be represented as follows:

This compound's unique structure may contribute to its diverse biological activities, including potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that sulfonate derivatives can inhibit specific enzymes, impacting metabolic pathways.

- Cellular Uptake : The compound may utilize endocytic pathways for cellular internalization, similar to other sulfonate compounds .

- Targeting Specific Receptors : The chlorobenzenesulfonate group may interact with various cellular receptors, influencing signaling pathways.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated significant cell viability reduction in MDA-MB-231 and HepG2 cells when treated with this compound at concentrations above 10 µM .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MDA-MB-231 | 12 | 24 hours |

| HepG2 | 15 | 48 hours |

| PC-3 | 20 | 72 hours |

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. It was effective against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Study on Cancer Cell Lines

A study focused on the effects of this compound on breast cancer cell lines highlighted its ability to induce apoptosis through caspase activation. The results indicated that treatment led to increased levels of cleaved caspases, confirming its role in promoting programmed cell death .

Antiviral Properties

Another investigation explored the antiviral properties of the compound against viral infections. Results indicated that it could inhibit viral replication in vitro, potentially providing a new avenue for antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.